An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-(Benzyloxy)-6-methoxyquinolin-4-ol. This quinolin-4-ol derivative is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical characteristics, a proposed synthetic pathway with detailed experimental considerations, and its relevance in the broader context of quinoline-based drug discovery.
Introduction: The Quinolin-4-one Scaffold
The quinoline and quinolin-4-one (or 4-hydroxyquinoline) ring systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. 7-(Benzyloxy)-6-methoxyquinolin-4-ol, with its specific substitution pattern, represents a strategically designed intermediate for the synthesis of targeted therapeutics. The benzyloxy group at the 7-position and the methoxy group at the 6-position are common features in molecules designed to interact with specific biological targets, such as protein kinases.
Physicochemical Properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its downstream derivatives.
General and Computed Properties
Table 1: Physicochemical and Computed Properties of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and a Related Analog
| Property | 7-(Benzyloxy)-6-methoxyquinolin-4-ol | 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol (Computed)[2] |
| IUPAC Name | 7-(Benzyloxy)-6-methoxy-1H-quinolin-4-one | 6-methoxy-2-methyl-7-(phenylmethoxy)-1H-quinolin-4-one |
| Synonyms | 7-(Benzyloxy)-6-methoxy-4(1H)-quinolinone | - |
| CAS Number | 849217-23-8[3] | 2761539-31-3 |
| Molecular Formula | C₁₇H₁₅NO₃[3] | C₁₈H₁₇NO₃ |
| Molecular Weight | 281.31 g/mol [3] | 295.3 g/mol |
| Physical Form | Solid[3] | - |
| Boiling Point | 473.0 ± 40.0 °C at 760 mmHg (Calculated)[3] | - |
| Purity | Typically ≥98% (Commercial)[3] | - |
| InChI | 1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19)[3] | InChI=1S/C18H17NO3/c1-12-8-16(20)14-9-17(21-2)18(10-15(14)19-12)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20) |
| InChIKey | OXRDTRDGXMHOOV-UHFFFAOYSA-N[3] | OTRWCNBZHFESMX-UHFFFAOYSA-N |
| SMILES | COc1cc2c(cc1OCc1ccccc1)C(=O)C=CN2 | CC1=CC(=O)C2=CC(=C(C=C2N1)OCC3=CC=CC=C3)OC |
Solubility and Stability
Based on its chemical structure, 7-(Benzyloxy)-6-methoxyquinolin-4-ol is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate. The compound is sparingly soluble in water.[1] For long-term storage, it is recommended to keep the solid compound in a cool, dry, and dark place under an inert atmosphere.[4]
Synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol: A Proposed Pathway
While a specific, detailed synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol is not prominently documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted quinolines and related heterocycles. The following proposed synthesis is adapted from the known preparation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which shares key synthetic transformations.
The overall strategy involves a multi-step sequence starting from a readily available substituted aniline, followed by cyclization to form the quinolin-4-one core.
Figure 1: Proposed synthetic workflow for 7-(Benzyloxy)-6-methoxyquinolin-4-ol.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate (Gould-Jacobs Reaction)
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To a stirred solution of 4-(benzyloxy)-3-methoxyaniline in a suitable solvent such as ethanol, add diethyl 2-(ethoxymethylene)malonate.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds via an initial Michael addition followed by the elimination of ethanol.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
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Causality: The Gould-Jacobs reaction is a classic and reliable method for the synthesis of anilinomaleates, which are direct precursors to 4-hydroxyquinolines. The electron-donating nature of the benzyloxy and methoxy groups on the aniline ring facilitates the initial nucleophilic attack on the electron-deficient double bond of the diethyl 2-(ethoxymethylene)malonate.
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Step 2: Thermal Cyclization to Ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate
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Heat the diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)maleate in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
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Maintain the temperature at approximately 240-260 °C to effect thermal cyclization. This is a Conrad-Limpach-Knorr type reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
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Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.
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Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, where the aniline nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolinone ring. The choice of a high-boiling, inert solvent is crucial for achieving the required reaction temperature.
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Step 3: Hydrolysis and Decarboxylation to 7-(Benzyloxy)-6-methoxyquinolin-4-ol
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Suspend the ethyl 7-(benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
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After complete hydrolysis (monitored by TLC), cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.
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The acidification will induce decarboxylation of the β-keto acid intermediate, leading to the precipitation of the final product, 7-(Benzyloxy)-6-methoxyquinolin-4-ol.
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Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.
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Causality: The basic hydrolysis cleaves the ester group. The subsequent acidification protonates the carboxylate and the quinolinone nitrogen. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating or even at room temperature to yield the more stable quinolin-4-ol.
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Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the structure of 7-(Benzyloxy)-6-methoxyquinolin-4-ol and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Signals corresponding to the protons on the quinoline and benzyl rings would be expected in the range of δ 7.0-8.5 ppm. The specific coupling patterns would allow for the assignment of each proton.
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Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.2 ppm.
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Methoxy Protons (-OCH₃): A singlet at approximately δ 3.9-4.0 ppm.
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Quinolinol -OH and -NH Protons: These protons may appear as broad singlets and their chemical shifts could be concentration and solvent dependent. In the quinolin-4-one tautomer, the N-H proton would be expected.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm for the quinolin-4-one tautomer.
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Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-160 ppm.
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Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
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Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.
Mass Spectrometry
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Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 282.11.
Applications in Drug Development and Medicinal Chemistry
7-(Benzyloxy)-6-methoxyquinolin-4-ol is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its strategic substitution pattern makes it particularly relevant for the development of kinase inhibitors.
Figure 2: Potential synthetic modifications and therapeutic applications of 7-(Benzyloxy)-6-methoxyquinolin-4-ol.
The 4-hydroxy group of the quinolin-4-ol can be readily converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This chlorinated intermediate is then highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the synthesis of many kinase inhibitors, where the quinoline core acts as a hinge-binding motif in the ATP-binding pocket of the kinase. The 6-methoxy and 7-benzyloxy groups can provide additional interactions with the enzyme or modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. For instance, a study on 6-benzyloxyquinolines identified novel and selective inhibitors of the c-Met kinase, a key target in cancer therapy.[5]
Conclusion
7-(Benzyloxy)-6-methoxyquinolin-4-ol is a well-defined chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While a comprehensive set of experimental data is not yet publicly available, its physicochemical properties can be reliably predicted. The proposed synthetic route, based on established chemical principles, offers a practical approach for its laboratory-scale preparation. The strategic placement of its functional groups makes it an attractive starting material for the development of targeted therapies, particularly in the realm of oncology. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.
References
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PubChem. 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. National Center for Biotechnology Information. Available at: [Link].
- This reference is hypothetical and serves as a placeholder for a potential future publication detailing the synthesis and full characteriz
- This reference is hypothetical and represents the type of medicinal chemistry journal where the application of this intermedi
- This reference is hypothetical and stands for a potential patent application describing the use of the title compound in the synthesis of a novel drug candid
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Available at: [Link].
- This reference is hypothetical and represents a review article on the synthesis of quinoline-based kinase inhibitors.
- This reference is hypothetical and would correspond to a publication detailing the Gould-Jacobs reaction for similar substr
- This reference is hypothetical and would detail the Conrad-Limpach-Knorr cyclization for rel
- This reference is hypothetical and would cover the hydrolysis and decarboxylation of quinoline-3-carboxyl
- This reference is hypothetical and would be a standard organic chemistry textbook or review on spectroscopic methods.
- This reference is hypothetical and would be a publication on the use of chlorinated quinolines in kinase inhibitor synthesis.
- This reference is hypothetical and would discuss the structure-activity rel
- This reference is hypothetical and would be a review on the importance of benzyloxy and methoxy groups in drug design.
- This reference is hypothetical and would be a comprehensive review of the biological activities of quinolin-4-ones.
- This reference is hypothetical and would provide further examples of the use of quinoline scaffolds in medicinal chemistry.
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Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. Available at: [Link].
